N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide
描述
属性
IUPAC Name |
N-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(pyridin-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-17-6-8-19(9-7-17)31(29,30)26-13-2-1-5-18(26)10-12-24-20(27)21(28)25-15-16-4-3-11-23-14-16/h3-4,6-9,11,14,18H,1-2,5,10,12-13,15H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDBIQJWISMAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders and inflammation-related conditions. This article reviews the biological activity of this compound, synthesizing available research findings, including its mechanism of action, potential therapeutic applications, and structural comparisons with related compounds.
Chemical Structure and Properties
The molecular formula of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is , with a molecular weight of 479.54 g/mol. The compound features a piperidine moiety linked to a fluorophenyl sulfonamide group and an oxalamide functional group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H27F2N3O4S |
| Molecular Weight | 479.54 g/mol |
| Key Functional Groups | Piperidine, Sulfonamide, Oxalamide |
The biological activity of N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions with protein pockets, while the sulfonamide moiety can form hydrogen bonds with amino acids, potentially modulating enzyme activity or receptor signaling pathways.
Biological Activity and Therapeutic Potential
Research indicates that this compound may serve as a lead candidate in drug discovery for various conditions:
Neurological Disorders : Given its structural features, it may exhibit neuroprotective effects or modulate neurotransmitter systems, making it relevant for conditions such as Alzheimer's disease or Parkinson's disease.
Anti-inflammatory Properties : The sulfonamide group is known to possess anti-inflammatory properties, suggesting that this compound could be explored for treating inflammatory diseases.
Antiviral Activity : Preliminary studies suggest potential antiviral properties against certain viral infections, although specific data on this compound remains scarce .
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with N1-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide. Their comparison provides insights into the unique features that may contribute to biological activity:
| Compound Name | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|
| N1-(4-fluorobenzyl)-N2-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide | C22H25F2N3O4S | 465.52 g/mol | Similar piperidine structure with slight variations |
| N'-(4-methylphenyl)-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide | C24H30FN3O4S | 475.58 g/mol | Contains an ethyl group instead of fluorophenethyl |
| N1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(m-tolyl)oxalamide | C24H30FN3O4S | 475.6 g/mol | Lacks the fluorine atom; different pharmacological profile |
The presence of fluorine in the target compound enhances lipophilicity and metabolic stability compared to its analogs, potentially leading to improved efficacy in biological systems .
相似化合物的比较
Structural Analogs and Key Differences
The following table summarizes structural analogs, emphasizing substituent variations and molecular properties:
Note: Molecular formulas and weights for the target compound and some analogs are estimated based on structural similarities.
Key Observations
Sulfonyl Group Variations :
- The 4-fluorophenylsulfonyl group in the target compound contrasts with 4-chlorophenyl (CAS 898406-62-7) and 4-fluoro-2-methylphenyl () analogs. Halogen substitution (F vs. Cl) impacts electron-withdrawing effects and metabolic stability, while methyl groups enhance lipophilicity .
Pyridine Positional Isomerism: The pyridin-3-ylmethyl group in the target compound differs from pyridin-2-ylmethyl () and pyridin-2-yl-ethyl (S336).
Biological Activity Trends :
- Flavoring Agents : S336 demonstrates regulatory approval as a safe umami enhancer due to its oxalamide core and methoxy/pyridyl substituents .
- Antimicrobials : GMC-4's isoindoline-dione moiety suggests heterocyclic systems enhance antimicrobial activity, unlike the target compound’s sulfonamide-piperidine .
- Enzyme Inhibitors : Compound 23 () highlights the role of chloro/fluoro substituents in modulating enzyme inhibition, a feature relevant to the target compound’s design .
常见问题
Q. What are the recommended synthetic routes for this compound, and what are the critical steps?
The synthesis likely involves sequential functionalization of the piperidine and pyridine moieties. Key steps include:
- Sulfonylation of the piperidine ring using 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., NaOH in dichloromethane) to introduce the sulfonyl group .
- Oxalamide bond formation via coupling of the piperidine-ethylamine intermediate with pyridin-3-ylmethylamine, typically using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Purification via column chromatography or recrystallization to achieve ≥99% purity .
Q. How can spectroscopic methods confirm the compound’s structural integrity?
- 1H/13C NMR : Verify the presence of the sulfonyl group (δ ~7.8 ppm for aromatic protons) and oxalamide NH signals (δ ~8.5–10 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and sulfonyl S=O vibrations (~1350 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H]⁺) .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yield and purity?
- Design of Experiments (DoE) : Apply factorial designs to optimize parameters like temperature, solvent polarity, and stoichiometry. For example, a Central Composite Design can maximize oxalamide coupling efficiency .
- Flow Chemistry : Continuous-flow systems reduce side reactions (e.g., hydrolysis) by precise control of residence time and mixing .
- In-line Analytics : Use FTIR or UV probes to monitor reaction progress in real time and adjust conditions dynamically .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Dose-Response Validation : Replicate assays with standardized protocols (e.g., fixed cell lines, ATP-based viability tests) to rule out batch-to-batch variability .
- Metabolic Stability Testing : Evaluate compound stability in microsomal assays (e.g., human liver microsomes) to identify degradation products that may skew activity .
- Target Engagement Studies : Use techniques like CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
Q. What are the challenges in analyzing enantiomeric purity, and how are they addressed?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers. Retention time discrepancies ≥2 min indicate high enantiomeric excess .
- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational predictions (e.g., TD-DFT calculations) .
Q. How can computational modeling guide SAR (Structure-Activity Relationship) studies?
- Molecular Docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize derivatives with improved hydrogen-bonding to catalytic residues .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to prioritize synthesis .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
- Handling Sulfonyl Chlorides : Use inert atmosphere (N₂/Ar) to prevent hydrolysis and wear acid-resistant PPE .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Q. How should stability studies be designed for long-term storage?
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